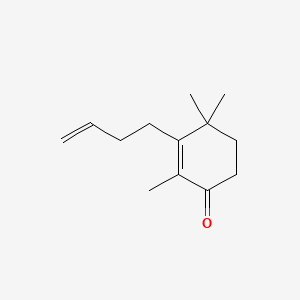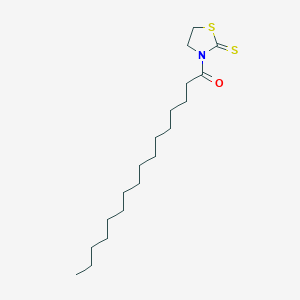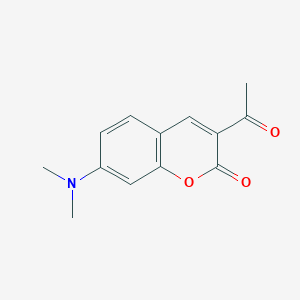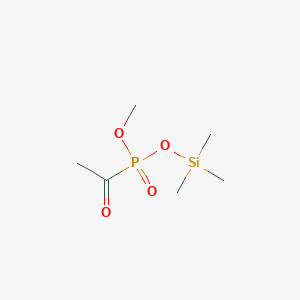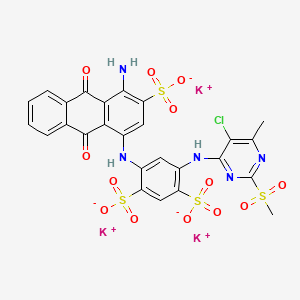
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is also known by several other names, including Diacetamide, N-fluoren-2-yl- and N-2-Fluorenyldiacetamide . This compound is characterized by its unique structure, which includes a fluorenyl group attached to an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate typically involves the acetylation of 2-aminofluorene . The reaction is carried out by treating 2-aminofluorene with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by using larger quantities of 2-aminofluorene and acetic anhydride . The reaction is conducted in a reactor equipped with a stirring mechanism to ensure proper mixing of the reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the compound into its corresponding .
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of the corresponding .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate involves its interaction with specific molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins . These interactions can lead to various biological effects, including mutagenesis and carcinogenesis . The pathways involved include the formation of nitrenium ions and subsequent reactions with cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: can be compared with other similar compounds, such as:
2-Acetylaminofluorene: Similar structure but different functional groups.
N-2-Fluorenylacetamide: Another fluorenyl derivative with distinct properties.
N-Hydroxy-2-acetamidofluorene: A hydroxylated derivative with unique reactivity
These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the uniqueness of This compound .
Eigenschaften
CAS-Nummer |
67691-09-2 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate |
InChI |
InChI=1S/C17H16N2O2.H2O/c1-10(20)18-16-8-7-14-13-6-4-3-5-12(13)9-15(14)17(16)19-11(2)21;/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21);1H2 |
InChI-Schlüssel |
LKKIOUJPQCIQBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)NC(=O)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


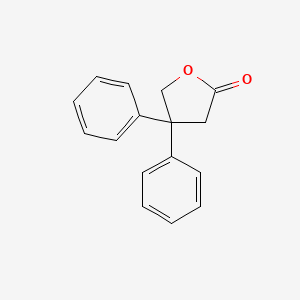

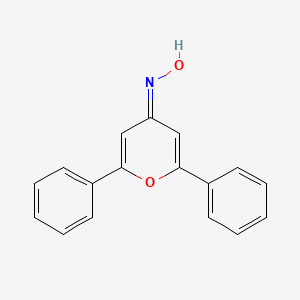
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
